N-{1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine
CAS No.: 2097883-35-5
Cat. No.: VC7196846
Molecular Formula: C14H12ClF3N4O2S
Molecular Weight: 392.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097883-35-5 |
|---|---|
| Molecular Formula | C14H12ClF3N4O2S |
| Molecular Weight | 392.78 |
| IUPAC Name | N-[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]pyridazin-3-amine |
| Standard InChI | InChI=1S/C14H12ClF3N4O2S/c15-12-4-3-10(6-11(12)14(16,17)18)25(23,24)22-7-9(8-22)20-13-2-1-5-19-21-13/h1-6,9H,7-8H2,(H,20,21) |
| Standard InChI Key | KGRQTEQYJDFEAJ-UHFFFAOYSA-N |
| SMILES | C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)NC3=NN=CC=C3 |
Introduction
Chemical Identity and Structural Features
N-{1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine (molecular formula: C₁₄H₁₂ClF₃N₄O₂S) integrates multiple functional groups:
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4-Chloro-3-(trifluoromethyl)benzenesulfonyl: A hydrophobic aromatic moiety with electron-withdrawing substituents (Cl, CF₃) that enhance metabolic stability and membrane permeability .
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Azetidin-3-yl: A strained four-membered nitrogen-containing ring that confers conformational rigidity, often utilized to improve target binding selectivity .
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Pyridazin-3-amine: A diazine heterocycle with hydrogen-bonding capabilities, frequently associated with kinase inhibition or neurotransmitter modulation .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 392.79 g/mol |
| logP (Partition Coefficient) | 3.2 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | 98.5 Ų |
Synthetic Routes and Methodological Considerations
The synthesis of this compound likely involves sequential functionalization:
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Sulfonylation: Reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with an azetidine precursor (e.g., 3-aminopyridazine-substituted azetidine) under basic conditions .
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Azetidine Functionalization: Introduction of the pyridazin-3-amine group via nucleophilic substitution or reductive amination, as seen in related azetidine derivatives .
Key Challenges:
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Steric hindrance from the trifluoromethyl group may necessitate elevated temperatures or catalysts.
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Azetidine ring strain requires careful control of reaction conditions to prevent ring-opening .
Physicochemical and Pharmacokinetic Profiling
Solubility and Permeability
The compound’s logP (~3.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The trifluoromethyl and sulfonyl groups may reduce solubility in polar solvents, while the pyridazine amine could enhance crystallinity .
Metabolic Stability
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Cytochrome P450 Interactions: The electron-deficient aromatic system may resist oxidative metabolism, though the azetidine ring could undergo CYP3A4-mediated oxidation .
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Sulfonamide Stability: Resistance to hydrolysis under physiological conditions is expected, as demonstrated in related chlorobenzenesulfonamides .
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